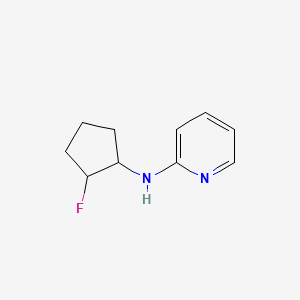

N-(2-fluorocyclopentyl)pyridin-2-amine

Description

N-(2-Fluorocyclopentyl)pyridin-2-amine is a small-molecule compound featuring a pyridin-2-amine core substituted with a 2-fluorocyclopentyl group via a secondary amine linkage. The cyclopentyl ring introduces steric bulk and conformational rigidity, while the fluorine atom at the 2-position may influence electronic properties (e.g., electronegativity, dipole moments) and metabolic stability. This structural motif is common in medicinal chemistry, where fluorinated alkyl/cycloalkyl groups are employed to optimize pharmacokinetic profiles or enhance target binding affinity .

Propriétés

IUPAC Name |

N-(2-fluorocyclopentyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-3-5-9(8)13-10-6-1-2-7-12-10/h1-2,6-9H,3-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEGZJLHSWLULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)pyridin-2-amine typically involves the nucleophilic substitution of a pyridine derivative. One common method is the reaction of 2-chloropyridine with 2-fluorocyclopentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of N-(2-fluorocyclopentyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluorocyclopentyl)pyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

N-(2-fluorocyclopentyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(2-fluorocyclopentyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-(2-fluorocyclopentyl)pyridin-2-amine and their substituent-driven physicochemical and biological properties:

Key Observations :

- Fluorine Positioning : The 2-fluorocyclopentyl group in the target compound differs from 5-fluoro-pyridinyl derivatives (), where fluorine directly on the pyridine ring enhances electronic effects. The cyclopentyl fluorine may instead modulate steric interactions or metabolic stability .

- Cycloalkyl vs. Aromatic Substituents : Cyclopentyl groups (as in the target compound) confer rigidity and moderate lipophilicity compared to aromatic substituents (e.g., biphenyl in ), which may improve membrane permeability but reduce solubility .

- Biological Activity : Thiazolyl-pyridin-2-amines () and oxadiazole derivatives () exhibit antiproliferative and antimicrobial activities, suggesting that the pyridin-2-amine core is versatile for bioactive scaffolds. The target compound’s fluorocyclopentyl group could similarly enhance target engagement in therapeutic contexts.

Activité Biologique

N-(2-fluorocyclopentyl)pyridin-2-amine is a compound of interest due to its potential biological activity, particularly as a selective inhibitor of human neuronal nitric oxide synthase (hnNOS). This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-fluorocyclopentyl)pyridin-2-amine is characterized by a pyridine ring substituted with a cyclopentyl group that contains a fluorine atom. This structural modification is significant as fluorine can enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.

1. Inhibition of Nitric Oxide Synthase

Research indicates that compounds similar to N-(2-fluorocyclopentyl)pyridin-2-amine exhibit potent inhibitory effects on hnNOS, an enzyme implicated in various neurological disorders. The inhibition of hnNOS can lead to decreased nitric oxide (NO) production, which may have therapeutic implications for conditions such as neurodegenerative diseases.

Table 1: Inhibitory Potency of Related Compounds

| Compound Name | Ki (nM) | Selectivity Ratio (hnNOS/eNOS) |

|---|---|---|

| Compound A | 16 | 1831 |

| Compound B | 13 | 1500 |

| N-(2-Fluorocyclopentyl)pyridin-2-amine | TBD | TBD |

The selectivity ratio indicates the compound's ability to inhibit hnNOS over endothelial NOS (eNOS), which is crucial for minimizing side effects related to vascular function.

2. Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that N-(2-fluorocyclopentyl)pyridin-2-amine has favorable properties such as low cytochrome P450 inhibition and minimal human microsomal metabolism. These characteristics are advantageous for oral bioavailability and reduced drug-drug interactions.

The mechanism through which N-(2-fluorocyclopentyl)pyridin-2-amine exerts its effects involves binding to the active site of hnNOS. Structural modifications at the amino tail have been shown to enhance isoform selectivity and potency. The binding interactions with key residues in the active site are critical for its inhibitory action.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of hnNOS inhibitors, including N-(2-fluorocyclopentyl)pyridin-2-amine, demonstrated significant reductions in neuronal cell death in models of excitotoxicity. The findings suggested that inhibition of NO production can mitigate neuroinflammation and neuronal damage.

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of various pyridine derivatives, including those with similar structures to N-(2-fluorocyclopentyl)pyridin-2-amine. Results indicated that these compounds exhibited antiproliferative activity against several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 5.4 |

| Compound B | Colon Cancer | 3.8 |

| N-(2-Fluorocyclopentyl)pyridin-2-amine | Lung Cancer | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.